2-tert-Butoxy-5-methoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butoxy-5-methoxyoxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom in the ring. This compound is characterized by the presence of a tert-butoxy group and a methoxy group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-5-methoxyoxolane can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-2,5-hexanediol with tert-butyl hydroperoxide in the presence of sulfuric acid. The reaction conditions typically include a temperature range of 20-48°C and a reaction time of 30-60 minutes . The tert-butyl hydroperoxide acts as an oxidizing agent, facilitating the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-5-methoxyoxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-tert-Butoxy-5-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-5-methoxyoxolane involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the tert-butoxy group can facilitate the formation of reactive oxygen species, leading to the oxidation of substrates. In substitution reactions, the methoxy group can act as a leaving group, allowing nucleophiles to attack the oxolane ring .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxy-5-methoxyoxane: Similar in structure but with different reactivity due to the presence of an oxane ring instead of an oxolane ring.
2-tert-Butoxy-5-methoxyfuran: Contains a furan ring, leading to distinct chemical properties and applications.
2-tert-Butoxy-5-methoxytetrahydrofuran: Another cyclic ether with a tetrahydrofuran ring, exhibiting different reactivity patterns.
Uniqueness
2-tert-Butoxy-5-methoxyoxolane is unique due to its specific combination of functional groups and ring structure, which imparts distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
90139-82-5 |
---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methoxy-5-[(2-methylpropan-2-yl)oxy]oxolane |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-8-6-5-7(10-4)11-8/h7-8H,5-6H2,1-4H3 |
InChI Key |
UTLDAGJUYZDZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCC(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.